3-ethyl-1H-indole-7-carboxylic acid
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-ethyl-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-7-6-12-10-8(7)4-3-5-9(10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) |
InChI Key |
HZJNAMKHSRPFLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For 3-Ethyl-1H-indole-7-carboxylic acid, starting materials such as ethyl indole-2-carboxylate can be used, followed by selective alkylation and functionalization steps.
Directed Ortho-Metalation
This technique can be employed to introduce the carboxylic acid group at the desired position. It involves the metalation of the indole ring followed by reaction with carbon dioxide to form the carboxylic acid.
Friedel-Crafts Acylation
This method can also be used to introduce the carboxylic acid group. It involves acylation of the indole ring followed by hydrolysis of the acyl group to form the carboxylic acid.
Synthetic Route Design
To synthesize 3-Ethyl-1H-indole-7-carboxylic acid, researchers can follow these steps:
- Starting Materials : Begin with indole derivatives such as ethyl indole-2-carboxylate.
- Selective Alkylation : Use ethylating agents (e.g., ethyl iodide) under inert gas to prevent oxidation and introduce the ethyl group at the third position.
- Functionalization : Employ directed ortho-metalation or Friedel-Crafts acylation followed by hydrolysis to introduce the carboxylic acid group at the seventh position.
- Purification : Use column chromatography to isolate intermediates and purify the final product.
Analytical Techniques
To confirm the structure and purity of 3-Ethyl-1H-indole-7-carboxylic acid, the following analytical techniques are recommended:
- NMR Spectroscopy : Use 1H- and 13C-NMR to confirm substitution patterns and scaffold integrity.
- HPLC/MS : Assess purity (>95%) and detect impurities from alkylation or oxidation byproducts.
- FT-IR : Verify the presence of carboxylic acid (-COOH) and ethyl groups.
- Elemental Analysis : Validate the molecular formula.
Data Tables
Related Compounds and Their Features
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| 2-Ethyl-3-methyl-1H-indole-7-carboxylic acid | C13H17NO2 | 876715-53-6 | Methyl group at position 3 enhances lipophilicity |
| 1H-Indole-7-carboxylic acid, 2,3-dihydro-, methyl ester | C12H13NO2 | 112106-91-9 | Methyl ester form increases solubility |
| 1H-Indole-7-carboxylic acid, 2,3-dihydro | C11H9NO2 | 15861-40-2 | Simpler structure without ethyl substitution |
Synthetic Conditions
| Method | Starting Materials | Conditions | Product |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acidic conditions | Indole core |
| Directed Ortho-Metalation | Indole derivative | Metalation followed by CO2 reaction | Carboxylic acid introduction |
| Friedel-Crafts Acylation | Indole derivative | Acylation followed by hydrolysis | Carboxylic acid introduction |
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-ethyl-1H-indole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-indole-7-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological pathways . The specific pathways and targets depend on the particular derivative and its structure.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 3-ethyl-1H-indole-7-carboxylic acid and analogs:
*Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Ethyl vs. Methyl/Formyl Groups : The ethyl group at position 3 increases lipophilicity compared to methyl (e.g., 7-chloro-3-methyl analog) or formyl substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Carboxylic Acid Position : The 7-COOH group in the target compound contrasts with 2- or 3-carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid). Positional differences influence hydrogen-bonding capacity and interaction with biological targets .
- Halogen vs.
Solubility and Reactivity
- The carboxylic acid group at position 7 confers polarity, making the compound more soluble in polar solvents (e.g., water, DMSO) compared to ester derivatives like the methyl ester in .
- The ethyl group may reduce solubility in aqueous media relative to smaller substituents (e.g., formyl) .
- Reactivity: The 7-COOH group enables salt formation or conjugation, while the ethyl group is relatively inert, limiting further derivatization compared to formyl or halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
